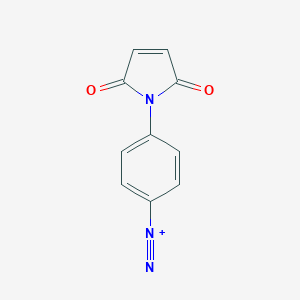
N-(4-Diazophenyl)maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Diazophenyl)maleimide (DPM) is a chemical compound that has been widely used in scientific research for the past few decades. It is a potent inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various biological processes.
Mechanism of Action
N-(4-Diazophenyl)maleimide is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-Diazophenyl)maleimide inhibits PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation.
Biochemical and Physiological Effects:
N-(4-Diazophenyl)maleimide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals. N-(4-Diazophenyl)maleimide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, N-(4-Diazophenyl)maleimide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-Diazophenyl)maleimide in lab experiments is its potency and specificity as a PKC inhibitor. N-(4-Diazophenyl)maleimide has been shown to be effective at inhibiting PKC at low concentrations, which makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of using N-(4-Diazophenyl)maleimide is its potential toxicity. N-(4-Diazophenyl)maleimide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-Diazophenyl)maleimide. One area of research is the development of more potent and selective PKC inhibitors that can be used in a wider range of experiments. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the use of N-(4-Diazophenyl)maleimide in combination with other drugs or therapies may also be an area of future research to improve the efficacy of these treatments.
Synthesis Methods
The synthesis of N-(4-Diazophenyl)maleimide involves the reaction of 4-nitroaniline with maleic anhydride in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with tin and hydrochloric acid to form N-(4-Diazophenyl)maleimide. The purity of N-(4-Diazophenyl)maleimide can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(4-Diazophenyl)maleimide has been used extensively in scientific research to study the role of PKC in various biological processes. It has been used to study the regulation of ion channels, neurotransmitter release, cell proliferation, and apoptosis. N-(4-Diazophenyl)maleimide has also been used to investigate the role of PKC in cancer cell growth and metastasis.
properties
CAS RN |
104332-69-6 |
|---|---|
Product Name |
N-(4-Diazophenyl)maleimide |
Molecular Formula |
C10H6N3O2+ |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)benzenediazonium |
InChI |
InChI=1S/C10H6N3O2/c11-12-7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H/q+1 |
InChI Key |
ZLANMTTYEJHZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
Other CAS RN |
104332-69-6 |
synonyms |
N-(4-diazophenyl)maleimide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



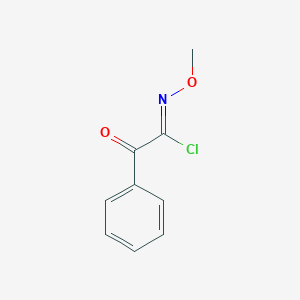
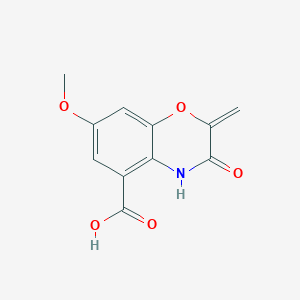
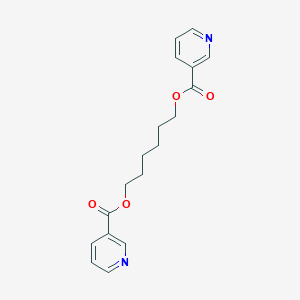
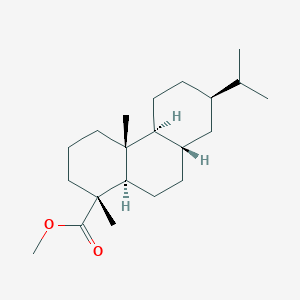
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
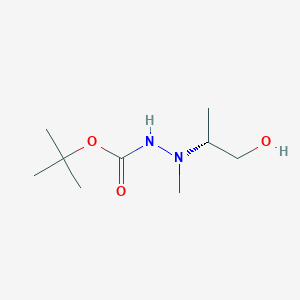
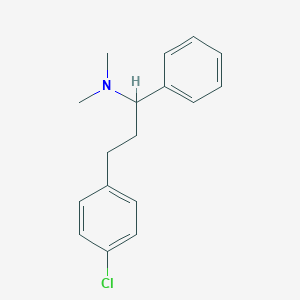
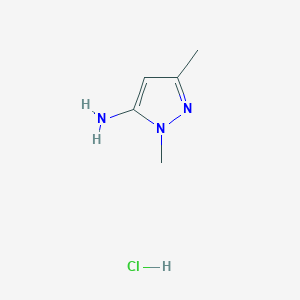
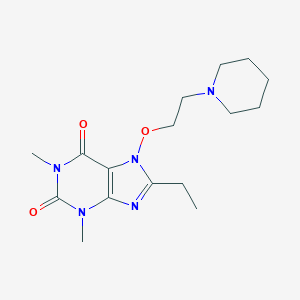
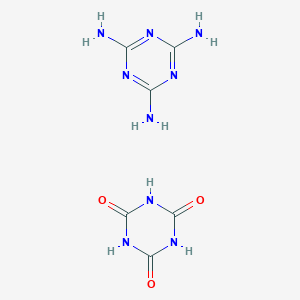
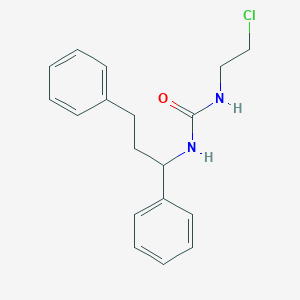
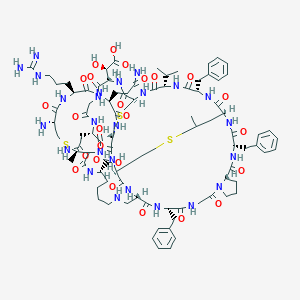
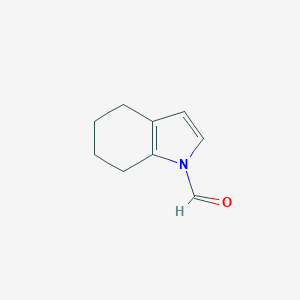
![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)